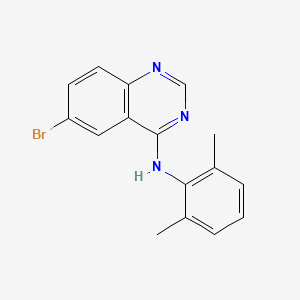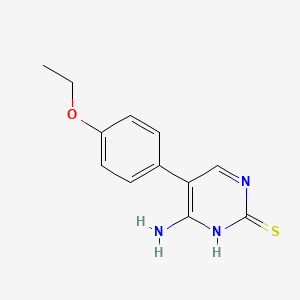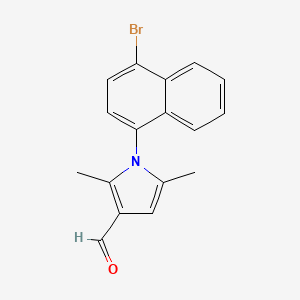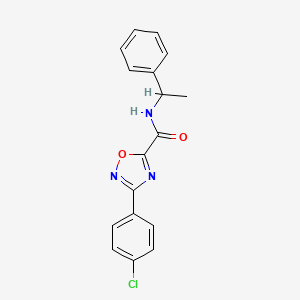![molecular formula C13H17N5O2 B5554411 4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)
4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDP is a heterocyclic compound that contains both oxadiazole and pyridazine rings, which are known to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of morpholine derivatives and their structural characterization play a significant role in developing compounds with potential biological activities. Research on morpholine and oxadiazole derivatives demonstrates their broad spectrum of biological activities, which include antituberculosis, anticonvulsant, anti-inflammatory, and antitumor properties, among others (Naik & Chikhalia, 2007). Another study focused on the synthesis, characterization, and biological activity screening of morpholine derivatives, highlighting their antimicrobial and anti-TB potentials (S.V Mamatha et al., 2019).
Biological Activities
Morpholine and oxadiazole derivatives are associated with various biological activities:
Antimicrobial and Antifungal Effects : These compounds exhibit significant antimicrobial and antifungal activities, making them valuable in developing new antibiotics and fungicides. The antimicrobial activity is influenced by the nature of the substituents on the core structure, suggesting a path for designing more effective compounds (Zou et al., 2002).
Antituberculosis Activity : Some derivatives have shown potent activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis. This activity is enhanced by modifying the molecular structure to improve cellular permeability (Gezginci et al., 1998; Gezginci et al., 2001).
Anti-inflammatory Properties : Certain morpholine derivatives have been identified with anti-inflammatory properties, which could be beneficial in developing new anti-inflammatory drugs. These compounds' efficacy varies, with some showing greater activity than standard drugs like acetylsalicylic acid (Jakubkienė et al., 2003).
Pharmaceutical Formulation and Delivery Systems
The development of novel delivery systems for hydrophobic antitumor candidate compounds, including those related to pyridazinone derivatives, has shown enhanced pharmacokinetic parameters and antitumor activity. This highlights the potential of morpholine derivatives in cancer therapy (Jin et al., 2015).
Mecanismo De Acción
Safety and Hazards
Morpholine is flammable and corrosive. It can cause irritation to the eyes, skin, nose, and respiratory system . Specific safety and hazard information for “4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine” would depend on its exact composition and should be provided by the manufacturer.
Propiedades
IUPAC Name |
4-[1-(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-11(18-6-8-19-9-7-18)13-15-12(17-20-13)10-4-3-5-14-16-10/h3-5,11H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUALIGBWRCHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C2=NN=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)

![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)



![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)
![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)
![2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)
![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)
![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)
![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)

![2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554427.png)